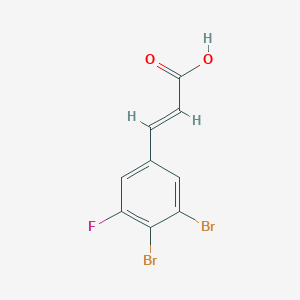
3-(3,4-Dibromo-5-fluorophenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-5-fluorocinnamic acid is an organic compound with the molecular formula C9H5Br2FO2 It is a derivative of cinnamic acid, where the aromatic ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-5-fluorocinnamic acid typically involves the bromination and fluorination of cinnamic acid derivatives. One common method includes the bromination of 5-fluorocinnamic acid using bromine in the presence of a suitable solvent like carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions of the aromatic ring .
Industrial Production Methods: Industrial production of 3,4-Dibromo-5-fluorocinnamic acid may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-5-fluorocinnamic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction Products: Reduced derivatives such as alcohols or alkanes.
Scientific Research Applications
3,4-Dibromo-5-fluorocinnamic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It may be used in studies related to enzyme inhibition or as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-5-fluorocinnamic acid involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity to specific targets. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Comparison with Similar Compounds
- 3-Bromo-4-fluorocinnamic acid
- 4-Bromo-3-fluorocinnamic acid
- 3,4-Dibromocinnamic acid
Comparison: 3,4-Dibromo-5-fluorocinnamic acid is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which can significantly influence its chemical properties and reactivity compared to similar compounds. The specific substitution pattern can affect its electronic distribution, making it a valuable compound for targeted synthetic applications .
Properties
Molecular Formula |
C9H5Br2FO2 |
|---|---|
Molecular Weight |
323.94 g/mol |
IUPAC Name |
(E)-3-(3,4-dibromo-5-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Br2FO2/c10-6-3-5(1-2-8(13)14)4-7(12)9(6)11/h1-4H,(H,13,14)/b2-1+ |
InChI Key |
DKTHESGFFAIQAD-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1F)Br)Br)/C=C/C(=O)O |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Br)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















